molecular formula C23H21ClN4O3S B2374306 N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine CAS No. 477713-83-0

N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine

Cat. No.: B2374306
CAS No.: 477713-83-0
M. Wt: 468.96
InChI Key: MIQIVVAHBIYDOP-UHFFFAOYSA-N
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Description

N-[2-(4-{1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine is a synthetic small molecule characterized by a pyrazole core substituted with a 4-chlorophenylsulfonyl group at position 1 and a phenoxyethyl-N-methylpyridinamine moiety at position 3 (Fig. 1). Its molecular formula is C23H21ClN4O3S, with an average mass of 468.956 Da and a monoisotopic mass of 468.102289 Da . The compound’s structure integrates three key pharmacophoric elements:

  • A pyrazole ring (common in kinase inhibitors and anti-inflammatory agents).
  • A 4-chlorophenylsulfonyl group (imparts electron-withdrawing properties and metabolic stability).

The ChemSpider ID is 1222710, and its synthesis likely involves Suzuki coupling or sulfonylation reactions, as inferred from analogous compounds in the evidence .

Properties

IUPAC Name

N-[2-[4-[1-(4-chlorophenyl)sulfonylpyrazol-3-yl]phenoxy]ethyl]-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3S/c1-27(23-4-2-3-14-25-23)16-17-31-20-9-5-18(6-10-20)22-13-15-28(26-22)32(29,30)21-11-7-19(24)8-12-21/h2-15H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQIVVAHBIYDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.

    Introduction of the chlorophenyl group: This step involves the sulfonylation of the pyrazole ring using chlorophenyl sulfonyl chloride.

    Attachment of the phenoxyethyl group: This is done through an etherification reaction.

    Incorporation of the pyridine ring: The final step involves the reaction of the intermediate with N-methyl-2-pyridinamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

Compound Name Substituent Molecular Formula Molar Mass (Da) Key Properties
Target Compound 4-Chlorophenyl C23H21ClN4O3S 468.956 Electron-withdrawing Cl enhances stability; moderate lipophilicity
N-[2-(4-{1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine 4-Methoxyphenyl C24H24N4O4S 464.54 Methoxy group increases electron density and solubility; reduced steric bulk
N-methyl-N-(2-{4-[1-(thiophene-2-carbonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine Thiophene-2-carbonyl C22H20N4O2S 404.48 Thiophene introduces π-π stacking potential; carbonyl reduces polarity

Key Findings :

  • 4-Methoxyphenylsulfonyl analogue (C24H24N4O4S) : The methoxy group’s electron-donating nature may enhance solubility but reduce metabolic stability compared to the chloro-substituted parent compound .

Core Heterocycle Modifications

Compound Name Core Structure Molecular Formula Molar Mass (Da) Key Properties
Target Compound Pyrazole C23H21ClN4O3S 468.956 Pyrazole offers hydrogen-bonding sites; planar geometry
N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine C20H18ClN5 363.84 Expanded π-system may enhance DNA intercalation or kinase binding
1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine C20H20ClN5O 405.86 Methoxyethyl chain improves solubility; chlorobenzyl enhances lipophilicity

Key Findings :

  • Pyrazolo[3,4-d]pyrimidine derivatives : The fused pyrimidine ring increases aromatic surface area, which could improve binding to ATP pockets in kinases but may reduce metabolic stability .

Linker and Terminal Group Modifications

Compound Name Linker/Terminal Group Molecular Formula Key Properties
Target Compound Phenoxyethyl-N-methylpyridinamine C23H21ClN4O3S Ethyl linker balances flexibility and rigidity; pyridinamine aids solubility
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-4-one-ethyl linker C33H24F2N6O4S Chromenone adds rigidity; fluorophenyl enhances metabolic resistance
{1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Trifluoromethyl-triazolyl C22H16F6N8O CF3 groups increase lipophilicity and electron deficiency

Key Findings :

  • Trifluoromethyl-triazolyl analogue : CF3 groups improve resistance to oxidative metabolism but may reduce aqueous solubility .

Biological Activity

N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine (CAS: 477713-83-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a chlorophenyl group, and a pyridinamine moiety. Its molecular formula is C21H21ClN4O3S, with a molecular weight of approximately 469.0 g/mol. The compound exhibits several important physicochemical properties:

PropertyValue
Molecular FormulaC21H21ClN4O3S
Molecular Weight469.0 g/mol
LogP (XLogP3-AA)4.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6
Rotatable Bond Count8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group may enhance its binding affinity and selectivity towards specific targets.

Biological Activity

Research indicates that this compound may exhibit significant antiproliferative and anticancer properties. The following sections outline specific studies that highlight its biological effects.

Anticancer Activity

A study conducted by Alotaibi et al. demonstrated the compound's ability to inhibit the proliferation of cancer cell lines through apoptosis induction. The study utilized various assays to assess cell viability, including MTT assays and flow cytometry for apoptosis detection.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values: The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.
  • Mechanism: Induction of apoptosis was confirmed via increased caspase activity and PARP cleavage.

Anti-inflammatory Properties

Another aspect of the compound's biological activity is its potential anti-inflammatory effect. Research has indicated that it may inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects using an experimental model of inflammation induced by lipopolysaccharides (LPS).

Results:

  • Cytokine Inhibition: Significant reduction in TNF-alpha and IL-6 levels was observed.
  • Mechanism: The compound was found to modulate NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis requires sequential reactions, including sulfonylation, pyrazole ring formation, and coupling with pyridinamine. Key parameters include:

  • Catalyst Selection : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups .
  • Solvent Systems : Polar aprotic solvents (DMF, toluene) under inert atmospheres to prevent side reactions .
  • Temperature Control : Maintain 60–100°C during cyclization steps to ensure high yields .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) and monitor via TLC (Rf = 0.3–0.5) .

Q. How can structural confirmation be achieved for intermediates and the final compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at δ 7.5–8.0 ppm for aromatic protons) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₂₃H₂₁ClN₄O₃S: 493.09) .
  • X-Ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated in pyrazole-sulfonamide analogs .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability, as seen in sulfonamide-based drug candidates .
  • Target Engagement Studies : Employ SPR (Surface Plasmon Resonance) to validate binding affinity discrepancies .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., COX-2) with grid boxes centered on active sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Corporate Hammett constants for substituents (e.g., 4-chlorophenyl σ = 0.76) to predict activity trends .

Q. What experimental designs validate the compound’s selectivity for specific isoforms (e.g., kinase isoforms)?

  • Methodological Answer :

  • Panel Screening : Test against 50+ kinase isoforms at 1 µM, using ADP-Glo™ assays to quantify inhibition .
  • Crystallographic Overlays : Compare binding modes with isoform-specific structures (e.g., PDB 1T46 for COX-2 vs. 1EQG for COX-1) .
  • CRISPR Knockout Models : Validate target dependency in cell lines lacking specific isoforms .

Q. How are structure-activity relationships (SARs) systematically explored for pyrazole-sulfonamide hybrids?

  • Methodological Answer :

  • Scaffold Diversification : Synthesize analogs with varied substituents (e.g., 3-ethoxy vs. 3-fluorophenyl) to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace sulfonamide with carboxamide or phosphonate groups to modulate solubility .
  • Free-Wilson Analysis : Quantify contributions of individual moieties to activity using regression models .

Data Interpretation and Optimization

Q. What analytical approaches resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions, particularly for pyridinamine and pyrazole protons .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments in complex spectra .
  • Comparative Crystallography : Cross-validate with published structures of related pyrazole derivatives .

Q. How is reaction scalability addressed without compromising yield or purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., sulfonylation) to maintain temperature control at scale .
  • DoE (Design of Experiments) : Optimize parameters (e.g., catalyst loading, solvent ratio) using response surface methodology .
  • In-line PAT (Process Analytical Technology) : Use FTIR probes to monitor reaction progress in real time .

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